molecular formula C22H24N2O4 B13862729 S(-)-Cibenzoline-D4 Succinate

S(-)-Cibenzoline-D4 Succinate

Numéro de catalogue: B13862729
Poids moléculaire: 384.5 g/mol
Clé InChI: XFUIOIWYMHEPIE-ZYMFQSNRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

S(-)-Cibenzoline-D4 Succinate is a deuterated form of cibenzoline succinate, a compound used primarily for its antiarrhythmic properties. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the stability and metabolic profile of the compound. This modification is particularly useful in pharmacokinetics and pharmacodynamics studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of S(-)-Cibenzoline-D4 Succinate typically involves the deuteration of cibenzoline succinate. The process begins with the preparation of cibenzoline, followed by the introduction of deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions. The final step involves the formation of the succinate salt.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments. The final product is then subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions

S(-)-Cibenzoline-D4 Succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Applications De Recherche Scientifique

S(-)-Cibenzoline-D4 Succinate has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in studies involving metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiac arrhythmias.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Mécanisme D'action

The mechanism of action of S(-)-Cibenzoline-D4 Succinate involves its interaction with cardiac ion channels. The compound blocks sodium channels, reducing the excitability of cardiac cells and stabilizing the heart rhythm. This action is mediated through its binding to specific sites on the ion channels, altering their conformation and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Cibenzoline Succinate: The non-deuterated form of the compound, used for similar therapeutic purposes.

    Quinidine: Another antiarrhythmic agent with a different mechanism of action.

    Procainamide: Similar in function but differs in its chemical structure and pharmacokinetics.

Uniqueness

S(-)-Cibenzoline-D4 Succinate is unique due to its deuterated nature, which enhances its stability and metabolic profile. This makes it particularly valuable in pharmacokinetic studies and for developing more effective therapeutic agents.

Propriétés

Formule moléculaire

C22H24N2O4

Poids moléculaire

384.5 g/mol

Nom IUPAC

butanedioic acid;4,4,5,5-tetradeuterio-2-(2,2-diphenylcyclopropyl)-1H-imidazole

InChI

InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8)/i11D2,12D2;

Clé InChI

XFUIOIWYMHEPIE-ZYMFQSNRSA-N

SMILES isomérique

[2H]C1(C(N=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H].C(CC(=O)O)C(=O)O

SMILES canonique

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.